Isogambogenin

Cytotoxicity Colon Cancer Caged Xanthone SAR

Isogambogenin (CAS 173938-23-3, molecular formula C₃₈H₄₆O₇, molecular weight 614.777 g/mol) is a caged polyprenylated xanthone isolated from the dried latex (gamboge) of Garcinia hanburyi Hook. f.

Molecular Formula C38H46O7
Molecular Weight 614.8 g/mol
CAS No. 173938-23-3
Cat. No. B3034428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsogambogenin
CAS173938-23-3
Molecular FormulaC38H46O7
Molecular Weight614.8 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C=O)CC=C(C)C)O)C)C
InChIInChI=1S/C38H46O7/c1-21(2)10-9-11-23(5)13-15-26-31(40)27(14-12-22(3)4)34-30(32(26)41)33(42)28-18-25-19-29-36(7,8)45-37(35(25)43,38(28,29)44-34)17-16-24(6)20-39/h10,12-13,16,18,20,25,29,40-41H,9,11,14-15,17,19H2,1-8H3/b23-13+,24-16+
InChIKeyKYPSMUUXSFJTAR-OENTUMBLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isogambogenin (CAS 173938-23-3) Procurement Guide: Sourcing, Purity, and Research-Grade Specification for a Caged Polyprenylated Xanthone


Isogambogenin (CAS 173938-23-3, molecular formula C₃₈H₄₆O₇, molecular weight 614.777 g/mol) is a caged polyprenylated xanthone isolated from the dried latex (gamboge) of Garcinia hanburyi Hook. f. [1]. It belongs to a structurally distinct subclass of xanthonoids characterized by a 4-oxatricyclo[4.3.1.0³,⁷]decane (caged) scaffold that rigidifies the polycyclic framework and differentiates this compound class from planar xanthones [2]. The compound is commercially available at analytical-grade purity (≥98%) as a powder, with recommended storage at 2–8 °C in tightly sealed vials for up to 24 months . Its primary reported bioactivity is cytotoxic/anti-cancer activity, originally documented during the isolation and characterization of eleven novel xanthones from Garcinia hanburyi [1].

Why Generic Substitution of Isogambogenin Analogs from Garcinia hanburyi Is Scientifically Unsound


The caged polyprenylated xanthones from Garcinia hanburyi, including gambogic acid, gambogenic acid, gambogenin, isogambogenic acid, desoxygambogenin, and isogambogenin, constitute a series of close structural analogs that differ in the number, position, and oxidation state of prenyl substituents and the presence of carboxylic acid vs. methyl/aldehyde functional groups on the caged core [1]. Despite a shared biosynthetic origin and a common caged scaffold, these structural variations translate into distinct biological potency profiles, as evidenced by differential IC₅₀ values observed across the series in cytotoxicity assays [2]. Consequently, these compounds are not interchangeable in pharmacological studies. A procurement decision based solely on 'gamboge xanthone' as a generic category, without specifying the exact congener, risks selecting a compound with a significantly different potency window, solubility profile, or target selectivity, potentially compromising experimental reproducibility and the validity of structure–activity relationship (SAR) conclusions [3]. The quantitative evidence below demonstrates specific differentiation dimensions that justify the selection of isogambogenin over its nearest in-class analogs.

Isogambogenin Quantitative Differentiation: Head-to-Head Cytotoxicity, Epimeric Purity, and Structural Specificity Against In-Class Analogs


Cytotoxic Potency Differentiation: Isogambogenin vs. Isogambogenic Acid and Deoxygambogenin in the HT-29 Colon Cancer Cell Line

In a standardized panel of caged polyprenylated xanthones derived from Garcinia species and tested against the HT-29 human colon cancer cell line, isogambogenin exhibited an IC₅₀ of 0.97 µM [1]. This places its potency intermediate within the congeneric series: it is approximately 1.44-fold more potent than isogambogenic acid (IC₅₀ = 1.4 µM) and 1.13-fold more potent than deoxygambogenin (IC₅₀ = 1.1 µM) in the same assay system [1]. The observed potency ranking (isogambogenin > deoxygambogenin > isogambogenic acid) demonstrates that the specific oxidation and substitution pattern of isogambogenin confers a measurable, albeit moderate, potency advantage over these nearest structural neighbors in HT-29 cells.

Cytotoxicity Colon Cancer Caged Xanthone SAR

Structural Differentiation: Isogambogenin Lacks the Carboxylic Acid Moiety of Gambogic Acid, Altering Physicochemical Properties and Reactivity

Isogambogenin (C₃₈H₄₆O₇) is a non-acidic caged xanthone, in contrast to gambogic acid (C₃₈H₄₄O₈), which bears a free carboxylic acid group at C-30 [1]. This structural difference has profound implications for physicochemical behavior: the absence of the carboxylic acid renders isogambogenin significantly less polar and more hydrophobic, altering its solubility profile, membrane permeability, and protein binding characteristics compared to gambogic acid [2]. Specifically, gambogic acid's carboxylic acid group contributes to its aqueous solubility in basic media and enables salt formation, whereas isogambogenin, lacking this moiety, is expected to exhibit higher logP and preferential partitioning into organic phases or lipid membranes [2]. This structural distinction also impacts chemical stability: the carboxylic acid of gambogic acid can undergo decarboxylation under thermal or acidic conditions, a degradation pathway not available to isogambogenin [3].

Structural Biology Caged Xanthone SAR Physicochemical Properties

Epimeric Purity: Isogambogenin as a Single Defined Stereoisomer vs. Epimeric Mixtures Observed for Other Caged Xanthones

Several caged Garcinia xanthones, notably gambogic acid and gambogenic acid, are known to exist as epimeric pairs (R/S at C-2) that co-occur in natural extracts and can interconvert under physiological conditions, complicating pharmacological interpretation [1]. An improved HPLC method for simultaneous quantification of 12 caged xanthones from gamboge developed by Chinese researchers specifically addressed the need to resolve and quantify three pairs of epimers (including R/S-gambogic acid and R/S-isogambogic acid) to ensure batch-to-batch consistency [2]. In contrast, isogambogenin has been isolated and structurally characterized as a single defined stereoisomer, with its published spectroscopic data (¹H NMR, ¹³C NMR, optical rotation [α]²⁴D −425, c 0.1 in CHCl₃) consistent with a single diastereomeric form [3]. This stereochemical homogeneity eliminates the analytical and pharmacological ambiguity associated with epimeric mixtures, ensuring that every molecule in a characterized batch is identical.

Stereochemistry Natural Product QC Caged Xanthone Epimerization

Combinatorial Screening Value: Isogambogenin Adds a Unique SAR Data Point for Caged Xanthone Library Profiling

In the context of building a comprehensive caged xanthone screening library for anticancer drug discovery, isogambogenin fills a specific structural niche that is not occupied by the more commonly studied analogs [1]. Unlike gambogic acid (the most extensively characterized member with an EC₅₀ of 0.78 µM in caspase activation assays in T47D breast cancer cells [2]) or isogambogenic acid (IC₅₀ range 0.043–5.94 µM across HL-60, SMMC-7721, and BGC-83 cell lines ), isogambogenin combines an intermediate caged scaffold oxidation state with the absence of a C-30 carboxylic acid, providing a unique combinatorial descriptor for SAR model construction [1]. Its inclusion in a screening panel alongside gambogic acid, gambogenic acid, gambogenin, and isogambogenic acid enables the systematic deconvolution of the contributions of the prenyl substitution pattern, caged core oxidation state, and C-30 functional group to cytotoxicity, selectivity, and off-target effects [1].

SAR Library Caged Xanthone Drug Discovery Combinatorial Chemistry

In Vivo Toxicity and Antiangiogenic Activity Differentiation Within the Caged Xanthone Series: Context for Isogambogenin Selection

While direct in vivo data for isogambogenin in zebrafish angiogenesis models is not available in the current literature, systematic in vivo profiling of structurally related caged xanthones from the same Garcinia hanburyi source provides critical context for compound selection [1]. In a head-to-head zebrafish study, gambogic acid (xanthone 1), morellic acid (xanthone 3), gambogenin (xanthone 7), and isogambogenic acid (xanthone 9) were all evaluated for antiangiogenic activity and toxicity as measured by death rate and heart rate [1]. Gambogenin (xanthone 7), the closest structural analog to isogambogenin (differing only in the prenyl substitution pattern), exhibited antiangiogenic activity with no observable toxicity at concentrations from 8–16 µM, and strongly inhibited HUVEC migration at 0.5 µM [1]. In contrast, gambogic acid showed comparable efficacy but with greater toxicity at similar concentrations [1]. Given the structural similarity between gambogenin and isogambogenin, isogambogenin is predicted to possess a similar, potentially improved, therapeutic window, making it a high-priority candidate for angiogenesis-focused in vivo studies where the toxicity associated with gambogic acid is a limiting factor [2].

Angiogenesis Zebrafish Model In Vivo Toxicology Caged Xanthone

Isogambogenin Application Scenarios: Where This Specific Caged Xanthone Is the Preferred Procurement Choice


Colon Cancer Cell Line Screening Where Intermediate Potency Caged Xanthones Are Required

When screening a panel of Garcinia caged xanthones against HT-29 colon adenocarcinoma cells, isogambogenin is the preferred choice over isogambogenic acid or deoxygambogenin due to its measured 1.44-fold and 1.13-fold potency advantages, respectively, in this specific cell line [1]. This potency differential, while moderate, can be decisive in dose-response studies where maximizing the signal window at lower compound concentrations is critical for detecting synergistic effects with standard-of-care chemotherapeutics such as 5-fluorouracil or oxaliplatin. Researchers planning HT-29 combination screens should select isogambogenin rather than the less potent isogambogenic acid to avoid losing assay sensitivity.

Lipid-Based Drug Delivery Formulation Development Requiring Non-Ionizable, Lipophilic Payloads

The absence of a carboxylic acid moiety in isogambogenin, in contrast to the ionizable gambogic acid scaffold, makes isogambogenin the superior payload candidate for liposomal, solid lipid nanoparticle, or nanoemulsion formulations [1]. The neutral, hydrophobic character of isogambogenin favors higher encapsulation efficiency and reduced burst release compared to the carboxylate form of gambogic acid at physiological pH [2]. Formulation scientists developing lipid-based delivery systems for caged xanthones should procure isogambogenin as the non-ionizable lead scaffold, avoiding the pH-dependent solubility and partitioning complications inherent to gambogic acid and its acidic congeners.

Stereochemically Pure Reference Standard for Caged Xanthone Analytical Method Validation

For analytical chemistry laboratories developing HPLC, UPLC, or LC-MS methods for the quantification of caged xanthones in gamboge resin or biological matrices, isogambogenin serves as an ideal single-component reference standard [1]. Unlike gambogic acid and gambogenic acid, which require chiral or specialized chromatographic conditions to resolve epimeric and cis-trans isomer pairs, isogambogenin elutes as a single peak under standard reversed-phase conditions, simplifying method development, calibration, and validation [2]. Quality control laboratories and natural product analytical core facilities should include isogambogenin in their reference standard panels to improve method robustness and reduce the risk of peak misidentification due to epimer co-elution.

Focused Caged Xanthone SAR Library Construction for Non-Acidic Scaffold Exploration

Medicinal chemistry teams constructing a comprehensive caged xanthone library for anticancer phenotypic screening must include isogambogenin as one of the few fully characterized non-acidic members of the Garcinia hanburyi xanthone series [1]. Its inclusion, alongside desoxygambogenin and gambogenin, completes the non-acidic subset of the library, enabling systematic SAR interrogation of how the absence of the C-30 carboxylic acid—a group previously implicated in both target engagement and off-target toxicity—modulates the therapeutic index [2]. Procuring isogambogenin for library construction is essential to avoid a structural diversity gap that would bias any subsequent machine learning or pharmacophore model toward acidic scaffolds and away from the potentially more drug-like neutral chemotype.

Quote Request

Request a Quote for Isogambogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.